molecular formula C19H15F3N2OS2 B2972468 N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-87-8

N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2972468
CAS No.: 941922-87-8
M. Wt: 408.46
InChI Key: SUWMHSFSLUPDCL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15F3N2OS2 and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, along with other benzothiazolinone acetamide analogs, has been studied for its potential applications in photovoltaic cells. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity has been investigated, with significant second-order hyperpolarizability values indicating potential for various optical applications. Molecular docking studies have also been conducted to explore the binding interactions of these compounds with cyclooxygenase 1 (COX1), suggesting potential for therapeutic applications through ligand-protein interactions (Mary et al., 2020).

Anticancer Activity

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives, including this compound, for their potential anticancer activities. These compounds have been tested against various cancer cell lines, including lung, breast, and CNS cancers, showing promising anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. The structure-activity relationships (SAR) of these compounds have been explored to enhance their metabolic stability and efficacy as dual inhibitors of PI3Kα and mTOR, crucial pathways in cancer progression (Hammam et al., 2005).

Anticonvulsant and Antimicrobial Activities

Research has also been conducted on benzothiazole acetamide derivatives for their anticonvulsant activities. These compounds have shown outstanding protection against seizures in mice models, comparable to phenytoin, a widely used anticonvulsant. This highlights their potential as novel therapeutic agents for managing seizure disorders. Additionally, antimicrobial studies have revealed that some benzothiazole acetamide derivatives exhibit good to moderate activity against selected bacterial and fungal strains, underscoring their potential as antimicrobial agents (Kohn et al., 1993).

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS2/c20-13-6-4-12(5-7-13)10-26-19-24-14(11-27-19)8-18(25)23-9-15-16(21)2-1-3-17(15)22/h1-7,11H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWMHSFSLUPDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.